

Application Notes and Protocols for Dimethomorph Soil Drench Research

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Compound of Interest

Compound Name: *Dimethomorph*

Cat. No.: *B1233494*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of soil drench application techniques for the fungicide **Dimethomorph** in a research setting. The information is intended to guide the design and execution of experiments to evaluate the efficacy, phytotoxicity, and residual effects of **Dimethomorph** when applied to the soil.

Introduction

Dimethomorph is a systemic fungicide belonging to the morpholine group, specifically a cinnamic acid derivative.^{[1][2]} It is a mixture of (E) and (Z) isomers and is particularly effective against Oomycete pathogens, such as *Phytophthora* and downy mildew species.^{[1][3][4]} Its mode of action is the disruption of the fungal cell wall formation by inhibiting cellulose synthesis.^{[2][5][6]} This unique mechanism of action makes it a valuable tool in fungicide resistance management programs.^[2] While foliar application is common, soil drench application offers a direct method to target soil-borne pathogens and provide systemic protection to the plant.^{[4][7][8]}

Quantitative Data Summary

The following tables summarize key quantitative data for **Dimethomorph** from various research studies.

Table 1: Efficacy and Phytotoxicity of **Dimethomorph** Soil Drench

Target Pathogen/Crop	Application Rate (a.i.)	Efficacy/Observation	Phytotoxicity	Reference
Phytophthora nicotianae var. nicotianae (Root Rot) on Tomato	> 0.05 g/L	Controlled root rot	-	[7][9]
Phytophthora cinnamomi on Rhododendron, Leucadendron, Eucalyptus	0.6 and 1.2 mg/mL	Inhibited lesion extension	Slightly phytotoxic to Eucalyptus sieberi at 1.2 mg a.i./mL	[7]
Phytophthora capsici on Summer Squash	Not specified	Limited plant death to ≤10%	-	[8]
Tomato Seedlings	2.5 g/L and above	-	Highly phytotoxic	[7][9]
Tomato Seedlings	10 g/L	-	Killed all seedlings	[7][9]

Table 2: **Dimethomorph** Residue and Dissipation in Soil

Parameter	Value	Conditions	Reference
Half-life (DT ₅₀) in soil	11.5 - 18.5 days	Field conditions	[7][9]
Half-life (DT ₅₀) in soil	4.62 - 9.0 days	Field conditions (potato production)	[9][10][11]
Half-life (DT ₅₀) in soil	10 - 61 days	Field conditions	[12]
Persistence	Moderately persistent	Laboratory and field studies	[6][12][13]
Residues in rotational crops (planted 29 days after treatment)	< 0.1 mg/kg in most crops	Soil residue at planting: ~0.8 mg/kg	[12]
Residues in rotational crops (planted 120 days after treatment)	< 0.1 mg/kg in most crops	Soil residue at planting: ~0.05 mg/kg	[12]

Table 3: Analytical Methods for **Dimethomorph** Residue Analysis

Analytical Method	Limit of Quantification (LOQ)	Matrix	Reference
HPLC-UV, GC-NPD, GC-MS, HPLC-MS/MS	0.01 mg/kg or 0.02 mg/kg	Plant and animal matrices	[12]
GC-MS/MS	< 10 µg/kg	Tomato, cucumber, onion	[14]
HPLC-MS/MS	0.01 mg/kg	Milk, egg, muscle, liver	[1]
HPLC-UVD	0.05 mg/kg	Potato leaves, tubers, and soil	[10][11]
HPLC-MS/MS	0.01 mg/kg	Soil	[13]

Experimental Protocols

Protocol for Evaluating the Efficacy of Dimethomorph Soil Drench against Soil-borne Pathogens

This protocol outlines a general procedure for assessing the effectiveness of **Dimethomorph** applied as a soil drench for the control of a target soil-borne pathogen.

1. Preparation of Pathogen Inoculum:

- Culture the target pathogen (e.g., Phytophthora, Pythium) on a suitable sterile medium (e.g., V8 juice agar, cornmeal agar).
- Prepare an inoculum suspension (e.g., zoospores, mycelial slurry) and determine its concentration (e.g., spores/mL) using a hemocytometer. The inoculum concentration should be optimized based on preliminary experiments to cause consistent disease symptoms.

2. Plant Material and Growth Conditions:

- Use a susceptible host plant variety for the target pathogen.
- Grow seedlings in a sterilized potting mix under controlled environmental conditions (e.g., temperature, humidity, light) suitable for both the plant and the pathogen.

3. Dimethomorph Solution Preparation:

- Use a commercial formulation of **Dimethomorph** (e.g., wettable powder, suspension concentrate).
- Prepare a stock solution and a series of dilutions to achieve the desired final concentrations of the active ingredient (a.i.) in the soil (e.g., 0.05, 0.1, 0.5, 1.0, 2.5 g a.i./L).
- Include a negative control (no **Dimethomorph**) and a positive control (a standard fungicide for the target pathogen).

4. Experimental Design and Treatment Application:

- Employ a completely randomized design or a randomized complete block design with a sufficient number of replicates per treatment (e.g., 5-10 pots).
- Preventive Application: Drench the soil with the **Dimethomorph** solutions a specified time before inoculation with the pathogen (e.g., 24 hours).
- Curative Application: Inoculate the soil with the pathogen first, and then apply the **Dimethomorph** drench after a specified time (e.g., 24 or 48 hours).

- Apply a consistent volume of the drench solution to each pot to ensure uniform distribution in the root zone.

5. Inoculation:

- Introduce the prepared pathogen inoculum into the soil of each pot (except for the uninoculated control). The method of inoculation will depend on the pathogen (e.g., pouring a spore suspension, mixing infested grain into the soil).

6. Data Collection and Assessment:

- Monitor the plants regularly for disease symptoms (e.g., wilting, damping-off, root rot, stem lesions).
- Assess disease severity at predetermined intervals using a rating scale (e.g., 0 = no symptoms, 5 = plant death).
- At the end of the experiment, measure plant growth parameters such as plant height, shoot fresh and dry weight, and root fresh and dry weight.
- Assess root rot severity by visually inspecting the root system.

7. Statistical Analysis:

- Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.

Protocol for Determining Dimethomorph Residues in Soil and Plant Tissues

This protocol describes the general steps for analyzing **Dimethomorph** residues following a soil drench application.

1. Sample Collection:

- Collect soil and plant (roots, stems, leaves) samples at various time points after the **Dimethomorph** drench application (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
- Collect samples from different depths and locations within the pot or plot to ensure representativeness.
- Store samples at -20°C until analysis to prevent degradation.^[7]

2. Sample Preparation and Extraction:

- Homogenize the soil and plant tissue samples.
- Extract **Dimethomorph** from the samples using an appropriate solvent. Common extraction methods include:
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in various matrices.[\[15\]](#)
- Solvent Extraction: Using solvents such as acetone, acetonitrile, or acidified methanol, followed by partitioning into dichloromethane, ethyl acetate, or cyclohexane.[\[2\]](#)

3. Cleanup:

- Remove interfering co-extractives from the sample extract to improve the accuracy of the analysis. Cleanup steps may include:
- Gel permeation chromatography.[\[2\]](#)
- Silica gel column chromatography.[\[2\]](#)
- Solid-phase extraction (SPE).[\[15\]](#)

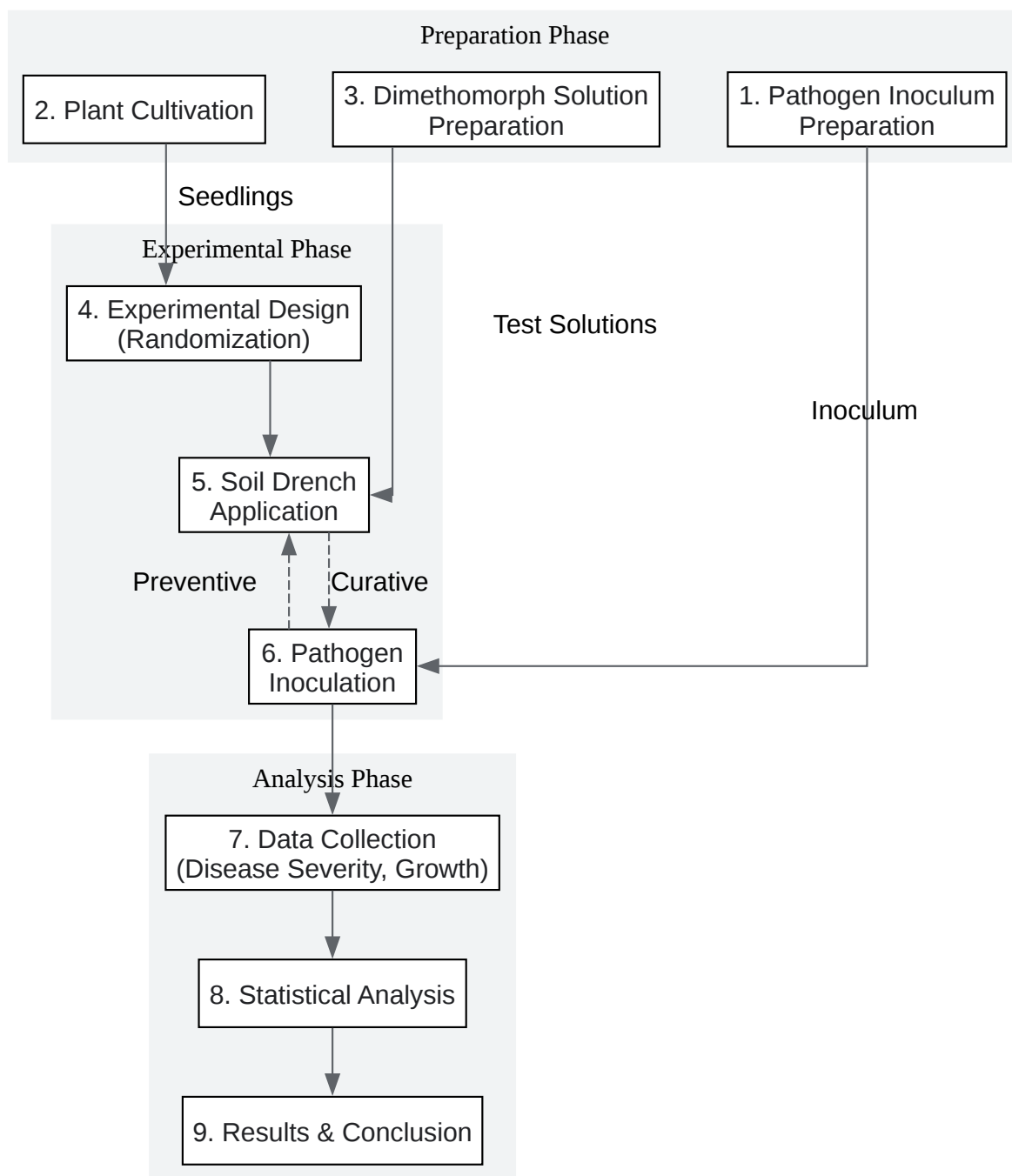
4. Analytical Determination:

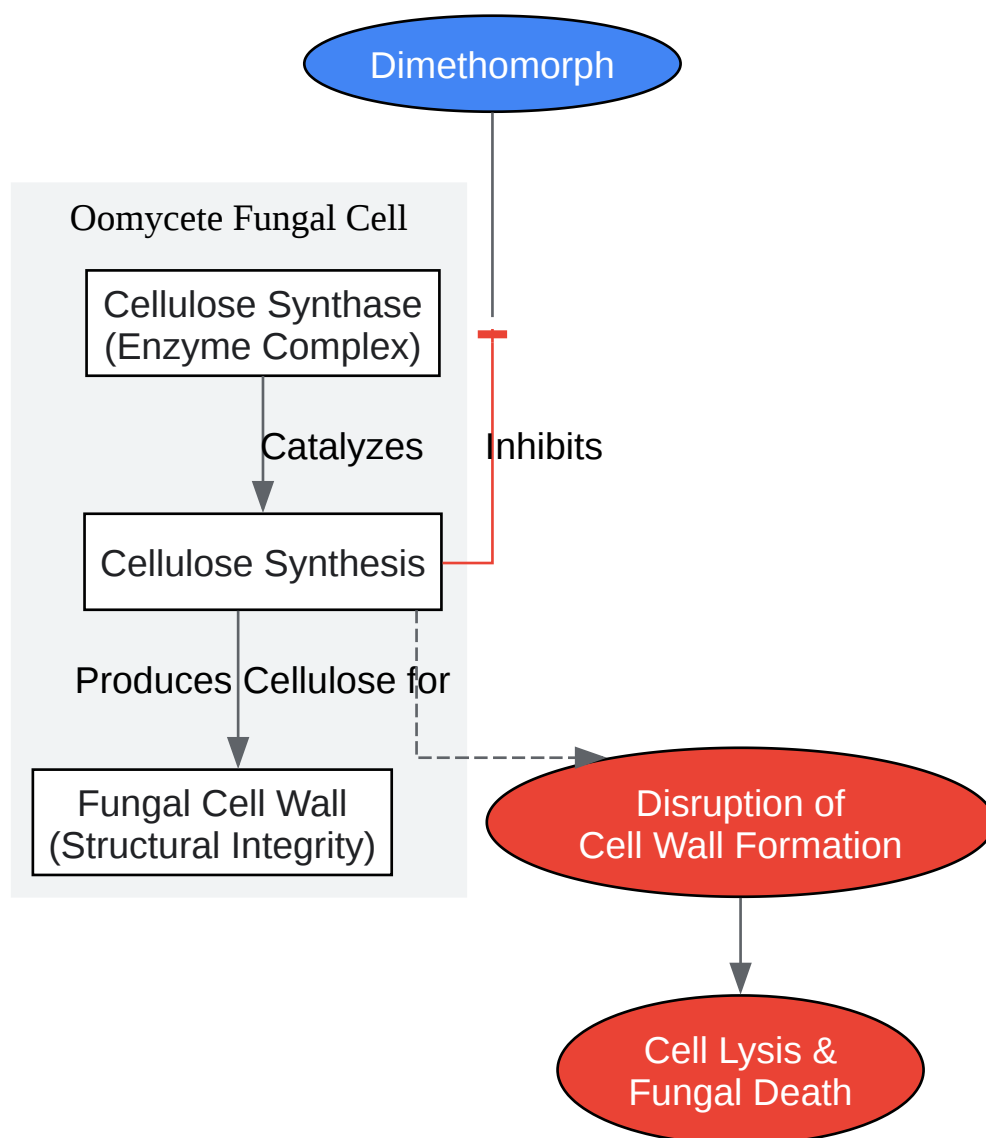
- Quantify the concentration of **Dimethomorph** in the cleaned-up extracts using a suitable analytical instrument. Common techniques include:
- High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Gas Chromatography (GC) with an electron capture detector (ECD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) detection.[\[9\]](#)[\[12\]](#)[\[14\]](#)

5. Data Analysis:

- Calculate the concentration of **Dimethomorph** in the original soil and plant samples (in mg/kg or µg/kg).
- Determine the dissipation kinetics of **Dimethomorph** in soil and plant tissues, often following first-order kinetics, and calculate its half-life (DT_{50}).[\[9\]](#)[\[11\]](#)

Visualizations





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